

4-bromotetrahydro-2H-thiopyran chemical properties

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Compound of Interest

Compound Name: 4-bromotetrahydro-2H-thiopyran

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An In-Depth Technical Guide to **4-Bromotetrahydro-2H-thiopyran**: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of **4-bromotetrahydro-2H-thiopyran**, a crucial heterocyclic building block in modern organic synthesis. The document details its physicochemical and spectroscopic properties, explores the conformational dynamics of its six-membered ring, and presents a validated experimental protocol for its synthesis from commercially available precursors. A central focus is placed on its chemical reactivity, particularly in nucleophilic substitution reactions, highlighting its utility for introducing the tetrahydrothiopyran moiety into complex molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile reagent in their synthetic endeavors.

Introduction

4-Bromotetrahydro-2H-thiopyran is a saturated heterocyclic compound featuring a six-membered ring containing a sulfur atom and a bromine substituent at the C4 position. This structure makes it an analog of 4-bromotetrahydropyran, with the sulfur heteroatom imparting distinct chemical properties and reactivity. Its utility in synthetic chemistry is primarily derived from the C-Br bond, which serves as a reactive handle for nucleophilic substitution, enabling the facile introduction of the tetrahydrothiopyran scaffold. This moiety is of significant interest in medicinal chemistry and materials science, as sulfur-containing heterocycles are prevalent in a

wide array of biologically active compounds and functional materials.^[1] This guide offers an in-depth exploration of its synthesis, conformational behavior, and chemical properties to facilitate its effective application in research and development.

Physicochemical and Spectroscopic Properties

While specific experimental data for **4-bromotetrahydro-2H-thiopyran** is less common in the literature than for its oxygen analog, its properties can be reliably predicted based on related structures and general chemical principles.

Data Presentation: Key Physicochemical Properties

Property	Value	Source/Comment
Molecular Formula	C ₅ H ₉ BrS	Calculated
Molecular Weight	181.09 g/mol	Calculated
Appearance	Colorless to light yellow liquid	Predicted based on analogs
Boiling Point	> 180 °C (est.)	Estimated to be higher than the pyran analog due to the larger sulfur atom.
Density	> 1.5 g/cm ³ (est.)	Estimated to be higher than the pyran analog (1.467 g/cm ³). ^[2]
Solubility	Soluble in common organic solvents (e.g., DCM, Ether, THF). Insoluble in water.	General property of haloalkanes.
CAS Number	32358-88-6	

Spectroscopic Characterization

The structural identity of **4-bromotetrahydro-2H-thiopyran** is unequivocally confirmed through spectroscopic methods.^[3]^[4]

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets due to the cyclic structure and spin-spin coupling. The proton at C4 (geminal to the bromine) would appear as a multiplet significantly downfield ($\delta \approx 4.0\text{-}4.5$ ppm) due to the deshielding effect of the electronegative bromine atom. The protons on C2 and C6 (adjacent to the sulfur atom) would resonate in the region of $\delta \approx 2.5\text{-}3.0$ ppm, while the protons at C3 and C5 would appear further upfield at $\delta \approx 2.0\text{-}2.4$ ppm.[5]
- ¹³C NMR Spectroscopy: The carbon spectrum will display three distinct signals for the non-equivalent carbons. The carbon bearing the bromine (C4) would be the most downfield of the saturated carbons ($\delta \approx 45\text{-}55$ ppm). The carbons adjacent to the sulfur (C2, C6) would appear around $\delta \approx 30\text{-}35$ ppm, and the C3/C5 carbons would be in a similar region.[6]
- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[M]^+$ and $[M+2]^+$ peaks with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Conformational Analysis

The tetrahydro-2H-thiopyran ring predominantly adopts a chair conformation to minimize torsional and steric strain. In 4-substituted derivatives, the substituent can occupy either an axial or an equatorial position. For **4-bromotetrahydro-2H-thiopyran**, there is an equilibrium between these two chair conformers.

Recent computational and experimental studies on analogous 4-fluorotetrahydrothiopyrans have shown that the axial conformer can be significantly stabilized by electrostatic and hyperconjugative interactions, often prevailing in solution.[7][8][9] This preference is influenced by the interplay between the substituent's size and electronic properties and its interaction with the sulfur heteroatom and the rest of the ring. The larger size of bromine compared to fluorine would increase the A-value (steric preference for the equatorial position), but the axial preference driven by electronic factors remains a critical consideration for predicting reactivity.

Fig. 1: Conformational equilibrium of **4-bromotetrahydro-2H-thiopyran**.

Synthesis and Manufacturing

The most direct and common synthetic route to **4-bromotetrahydro-2H-thiopyran** involves a two-step process starting from tetrahydro-4H-thiopyran-4-one. This precursor is readily

available and can be synthesized through various methods, including the reaction of divinyl ketones with hydrogen sulfide.[10][11]

- Reduction of the Ketone: The ketone is first reduced to the corresponding secondary alcohol, tetrahydro-2H-thiopyran-4-ol, using a standard reducing agent like sodium borohydride (NaBH_4). [12]
- Bromination of the Alcohol: The resulting alcohol is then converted to the target bromide. A common and effective method is the Appel reaction, using triphenylphosphine (PPh_3) and carbon tetrabromide (CBr_4), which provides mild conditions and good yields.

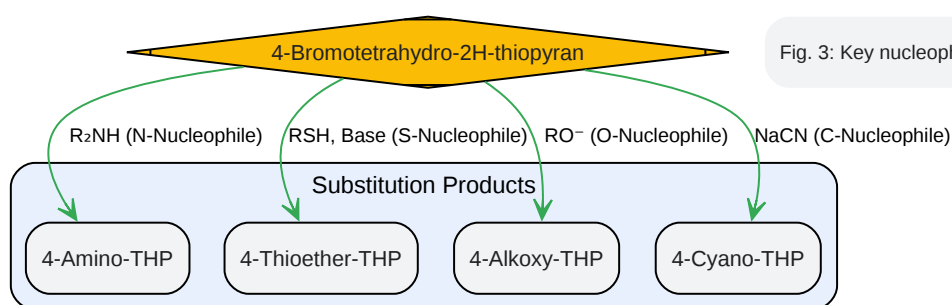


Fig. 3: Key nucleophilic substitution reactions.

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